molecular formula C14H28O5 B12683856 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate CAS No. 94108-24-4

3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate

Cat. No.: B12683856
CAS No.: 94108-24-4
M. Wt: 276.37 g/mol
InChI Key: URGQBRTWLCYCMR-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate: is a chemical compound with the molecular formula C14H28O5 and a molecular weight of 276.37 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate typically involves the esterification of nonanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers and resins .

Biology: In biological research, this compound is used to study the metabolism of esters and their role in biochemical pathways. It is also used in the synthesis of biologically active molecules .

Medicine: It is also investigated for its potential use in the formulation of prodrugs .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics. It is also used as a lubricant additive to improve the performance of lubricants under extreme conditions .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their constituent parts .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl dodecanoate

Comparison: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate is unique due to its specific chain length and the presence of multiple hydroxyl groups. This gives it distinct physical and chemical properties compared to its analogs with shorter or longer carbon chains . The presence of hydroxyl groups also enhances its reactivity and makes it a versatile intermediate in various chemical reactions .

Properties

CAS No.

94108-24-4

Molecular Formula

C14H28O5

Molecular Weight

276.37 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] nonanoate

InChI

InChI=1S/C14H28O5/c1-2-3-4-5-6-7-8-13(18)19-12-14(9-15,10-16)11-17/h15-17H,2-12H2,1H3

InChI Key

URGQBRTWLCYCMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC(CO)(CO)CO

Origin of Product

United States

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